3-Bromo-2-iodophenol

Vue d'ensemble

Description

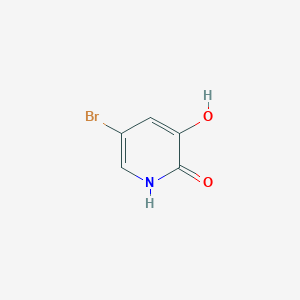

3-Bromo-2-iodophenol is a brominated and iodinated phenol derivative. Phenols are compounds that include a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of bromine and iodine atoms on the phenol ring significantly alters the chemical and physical properties of the compound, as well as its reactivity. Bromophenols, in general, have been studied for their antioxidant properties and their ability to inhibit certain enzymes . They are also of interest due to their structural influence on molecular properties, as seen in density functional theory (DFT) calculations .

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-2-iodophenol can involve various methods, including palladium-catalyzed cascade reactions. For instance, o-bromobenzyl alcohol has been used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium/electron-deficient phosphine catalyst, coupling with o-iodobiphenyls . Another relevant synthesis method includes the Sonogashira cross-coupling reaction, which has been employed to produce 3-Bromo-2-phenylbenzofuran, a compound structurally related to 3-Bromo-2-iodophenol .

Molecular Structure Analysis

The molecular structure and properties of bromophenols are influenced by factors such as intramolecular hydrogen bonding, steric and inductive effects of the bromine substituents, and other electrostatic interactions. DFT calculations have shown systematic trends in structural parameters and molecular properties with increasing bromine substitution, such as changes in bond lengths and shifts in vibrational frequencies . The molecular structure of related brominated compounds has been characterized using techniques like NMR, IR, and X-ray diffraction, revealing details such as dihedral angles and bond distances .

Chemical Reactions Analysis

Bromophenols can participate in various chemical reactions due to their functional groups. They have been synthesized from benzoic acids and have demonstrated powerful antioxidant activities, comparable to standard antioxidants . The reactivity of bromophenols can also be studied through computational methods, such as DFT, to predict properties like molecular electrostatic potential, Fukui function, and natural bond orbital analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are significantly affected by the bromine atoms. For example, bromophenols are slightly stronger acids than their chlorinated counterparts due to the larger inductive effect of bromine . The presence of halogens also impacts the solubility, boiling point, and melting point of these compounds. The antioxidant properties of bromophenols have been evaluated using various assays, and they have shown inhibitory actions against enzymes like acetylcholinesterase and carbonic anhydrase . Additionally, the spectroscopic properties, such as UV-Vis and IR spectra, provide insights into the electronic structure and intermolecular interactions of these compounds .

Applications De Recherche Scientifique

-

Synthesis of Various Compounds

-

Drug Development

-

Protein and Enzyme Studies

-

Chemical Intermediate

-

Pharmaceutical Intermediate

-

Preparation of Antimitotic Agents

- Field : Medicinal Chemistry

- Application : 3-Bromo-2-iodophenol is a reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent .

- Results : The outcome of this reaction is the formation of LP-261, a potent antimitotic agent .

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJYPSTVJBRTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457380 | |

| Record name | 3-Bromo-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-iodophenol | |

CAS RN |

855836-52-1 | |

| Record name | 3-Bromo-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)